molecular formula C12H18ClNO B3078402 N-[2-(Allyloxy)benzyl]ethanamine hydrochloride CAS No. 1050591-21-3

N-[2-(Allyloxy)benzyl]ethanamine hydrochloride

Cat. No. B3078402
CAS RN: 1050591-21-3
M. Wt: 227.73 g/mol
InChI Key: CQKPMJWEPGTNSA-UHFFFAOYSA-N
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Description

N-[2-(Allyloxy)benzyl]ethanamine hydrochloride is a chemical compound with the molecular formula C12H18ClNO . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for N-[2-(Allyloxy)benzyl]ethanamine hydrochloride is 1S/C12H17NO.ClH/c1-3-8-14-12-7-5-6-11(9-12)10-13-4-2;/h3,5-7,9,13H,1,4,8,10H2,2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

N-[2-(Allyloxy)benzyl]ethanamine hydrochloride is a solid at room temperature . Its molecular weight is 227.73 . More specific physical and chemical properties, such as melting point, boiling point, and density, were not available in the sources I found.

Scientific Research Applications

Chemical Synthesis and Characterization

The compound N-[2-(Allyloxy)benzyl]ethanamine hydrochloride plays a crucial role in various chemical synthesis processes. For example, it has been utilized in the preparation of specific imidazolidinones, highlighting its significance in organocatalysis and cascade catalysis (Graham et al., 2012). This demonstrates the compound's versatility in facilitating complex chemical reactions, contributing to advancements in organic synthesis methodologies.

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the structural characteristics of N-[2-(Allyloxy)benzyl]ethanamine hydrochloride have been explored for antiamoebic activity. A study on chalcones bearing N-substituted ethanamine tails showed significant biological activity against Entamoeba histolytica, positioning these compounds as potential leads for developing new antiamoebic treatments (Zaidi et al., 2015). This underscores the compound's potential in drug discovery and development, particularly in addressing parasitic infections.

Catalysis and Synthetic Methodology

The compound has been implicated in catalytic processes as well. Research on copper-catalyzed amidation demonstrates the compound's utility in transforming benzylic hydrocarbons to sulfonamides, showcasing its role in enhancing the efficiency of synthetic pathways for functional group transformations (Bhuyan & Nicholas, 2007). This contributes to the development of novel catalytic systems that can streamline the production of chemically complex molecules.

Analytical Chemistry

Analytical characterization of hallucinogenic compounds has also benefited from the study of N-[2-(Allyloxy)benzyl]ethanamine hydrochloride derivatives. Techniques such as high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) have been applied for the determination of related compounds in human serum, highlighting the importance of N-[2-(Allyloxy)benzyl]ethanamine hydrochloride derivatives in forensic toxicology and clinical diagnostics (Poklis et al., 2013). This illustrates the compound's applicability in developing analytical methods for detecting psychoactive substances.

properties

IUPAC Name

N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-3-9-14-12-8-6-5-7-11(12)10-13-4-2;/h3,5-8,13H,1,4,9-10H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKPMJWEPGTNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Allyloxy)benzyl]ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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